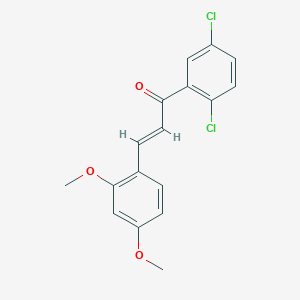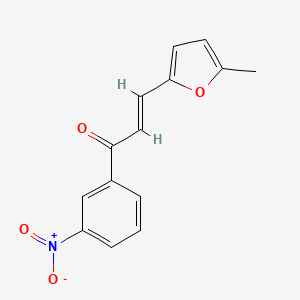
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, or (2E)-3-chloro-3-methylphenylprop-2-en-1-one, is an organic compound belonging to the class of propenones. It is a colorless liquid at room temperature with a boiling point of 247.8 °C. The compound has a wide range of applications in the scientific research field, ranging from synthesis to biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of various organic compounds, acting as a link between two molecules to form a larger molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one are not well understood. However, the compound has been used as an intermediate in the synthesis of various drugs, and these drugs have been shown to have various biochemical and physiological effects. For example, cabazitaxel, an anticancer drug synthesized from ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one, has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one in laboratory experiments include its low cost, its availability in large quantities, and its low toxicity. However, the compound is highly flammable and should be handled with caution. Additionally, the compound has a high boiling point, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
The future directions for ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one include further research into its applications in the synthesis of organic compounds, its mechanism of action, and its biochemical and physiological effects. Additionally, further research into the compound’s safety and toxicity profile is needed, as well as research into its potential uses in drug development. Additionally, research into the compound’s use in the synthesis of other compounds, such as dyes, flavors, and fragrances, is also needed.
Synthesemethoden
The synthesis of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one involves a two-step process. The first step involves the reaction of 3-chlorophenylmagnesium bromide with 3-methylphenylacetylene in tetrahydrofuran (THF) to form the Grignard reagent ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-1-(3-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one. The second step involves the reaction of the Grignard reagent with hydrochloric acid to form the final product.
Wissenschaftliche Forschungsanwendungen
((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one has been used in a wide range of scientific research applications. It has been used as a synthetic intermediate in the synthesis of various organic compounds, such as the anticancer drug cabazitaxel and the antifungal drug itraconazole. It has also been used as an intermediate in the synthesis of various other compounds, such as flavonoids, dyes, and pharmaceuticals.
Eigenschaften
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETGEVSBUQLKDG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














